Methyl 2-acetylpentanoate
Overview
Description
Methyl 2-acetylpentanoate: is an organic compound with the molecular formula C8H14O3. It is an ester derived from the reaction between 2-acetylpentanoic acid and methanol. This compound is known for its fruity odor and is commonly used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-acetylpentanoate can be synthesized through the esterification of 2-acetylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a packed bed reactor where 2-acetylpentanoic acid and methanol are continuously fed, and the ester product is continuously removed. The reaction is catalyzed by a solid acid catalyst, which can be easily separated from the product stream.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-acetylpentanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles in the presence of a base to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 2-acetylpentanoic acid.
Reduction: 2-acetylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-acetylpentanoate is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions. It helps in understanding the mechanisms of esterases and lipases.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of medicinal compounds. It is a precursor in the synthesis of certain anti-inflammatory and analgesic drugs.
Industry: In the fragrance and flavor industry, this compound is used to impart fruity notes to perfumes and food products. It is also used as a plasticizer in the manufacture of plastics.
Mechanism of Action
The mechanism of action of methyl 2-acetylpentanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the ester product. In biological systems, esterases catalyze the hydrolysis of this compound to produce 2-acetylpentanoic acid and methanol.
Comparison with Similar Compounds
Methyl pentanoate: Another ester with a similar structure but without the acetyl group.
Ethyl 2-acetylpentanoate: Similar to methyl 2-acetylpentanoate but with an ethyl group instead of a methyl group.
Methyl 3-acetylpentanoate: Similar structure but with the acetyl group on the third carbon.
Uniqueness: this compound is unique due to the presence of the acetyl group on the second carbon, which imparts distinct chemical properties and reactivity. This positioning allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications.
Properties
IUPAC Name |
methyl 2-acetylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-5-7(6(2)9)8(10)11-3/h7H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSHPPPOAMTFQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559339 | |
Record name | Methyl 2-acetylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130000-32-7 | |
Record name | Methyl 2-acetylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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